视黄酰β-葡萄糖醛酸苷

描述

Retinoyl beta-glucuronide is a biologically active metabolite of vitamin A, considered a detoxification product of retinoic acid. It has been implicated in various roles related to the functions of vitamin A, including serving as a source for retinoic acid and potentially acting as a vehicle for its transport to target tissues. Despite being seen as a detoxification product, retinoyl beta-glucuronide exhibits significant biological activity and plays a role in vitamin A's function within the body (Barua, 1997).

Synthesis Analysis

Retinoyl beta-glucuronide can be synthesized through various chemical procedures. One method involves the reaction of all-trans-retinoic acid with the tetrabutylammonium salt of glucuronic acid via imidazole or triazole derivatives, yielding high yields up to 79% (Becker, Barua, & Olson, 1996). Another approach utilizes all-trans retinoyl fluoride reacting with the lactone of glucuronic acid, leading to retinoyl beta-glucuronide after hydrolysis, with an overall yield of 20-25% (Barua & Olson, 1985).

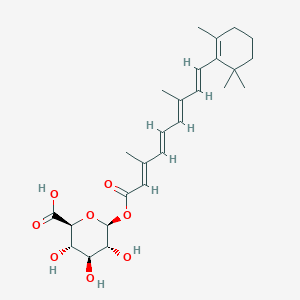

Molecular Structure Analysis

Retinoyl beta-glucuronide's structure has been elucidated through various spectroscopic methods, including UV-visible, infrared, and 1H-NMR spectra. Its identity and purity have been confirmed by mass spectrometry, elementary analysis, and susceptibility to hydrolysis by beta-glucuronidase (Barua & Olson, 1985).

Chemical Reactions and Properties

This compound exhibits interesting chemical behavior, particularly in its metabolism within the body. For instance, when fed to vitamin A-deficient rats, retinoyl beta-glucuronide is rapidly converted into retinoic acid, demonstrating its role in vitamin A metabolism and function. Notably, it has been found in human blood as a normal endogenous component, pointing to its physiological relevance (Barua & Olson, 1986).

Physical Properties Analysis

The physical properties of retinoyl beta-glucuronide, such as solubility and stability, have been studied in various contexts, highlighting its water-soluble nature, which is significant for its biological functions and potential therapeutic applications.

Chemical Properties Analysis

The chemical properties, including reactivity and interactions with biological molecules, are crucial for understanding retinoyl beta-glucuronide's role in vivo. It has been shown not to bind significantly to cellular retinoic acid-binding proteins or nuclear receptors of retinoic acid, suggesting a unique mode of action distinct from retinoic acid itself (Sani, Barua, Hill, Shih, & Olson, 1992).

科学研究应用

癌症治疗和细胞分化: 视黄酰β-D-葡萄糖醛酸苷作为一种抗肿瘤剂显示出前景,特别是在阻止 HL-60 细胞增殖并诱导其分化为成熟粒细胞方面 (Zile 等,1987)。N-(4-羟基苯基)视黄酰胺的研究表明,它在预防和治疗肿瘤方面也具有潜力 (Formelli, Barua, & Olson, 1996).

皮肤病: 它的治疗应用扩展到治疗皮肤病,如痤疮,研究表明其疗效类似于维甲酸和视黄醇 (Gunning, Barua, Lloyd, & Olson, 1994)。此外,局部 0.16% 视黄酰-葡萄糖醛酸苷被发现对印度亚洲患者的轻度至中度痤疮有效 (Goswami, Baishya, Barua, & Olson, 1999).

乳腺发育和癌症化学预防: 它在抑制催乳素诱导的乳腺发育中的作用表明其作为癌症化学预防剂的潜力 (Mehta, Barua, Olson, & Moon, 1991).

维生素 A 缺乏症中的代谢: 研究还表明,在维生素 A 缺乏的大鼠肝脏中,其特异性活性增加,这强调了它在维生素 A 代谢中的重要性 (Miller & DeLuca, 1986).

维生素 A 功能: 视黄酰β-葡萄糖醛酸苷是维生素 A 的天然代谢物,在它的功能中起着重要作用,并为快速维甲酸治疗提供了潜力 (Becker, Barua, & Olson, 1996).

其他应用: 它已被研究其对维甲酸受体蛋白缺乏显着亲和力,表明其生物活性可能是由于缓慢释放的维甲酸 (Sani, Barua, Hill, Shih, & Olson, 1992)。此外,它在乳腺中的作用与类视黄醇结合蛋白无关 (Mehta, Barua, Olson, & Moon, 1992).

作用机制

Target of Action

Retinoyl beta-glucuronide is a naturally occurring, biologically active metabolite of vitamin A . It is regarded as a detoxification product of retinoic acid, but it plays several roles in the functions of vitamin A . It can serve as a source of retinoic acid and may be a vehicle for transport of retinoic acid to target tissues .

Mode of Action

Retinoyl beta-glucuronide interacts with its targets by serving as a source of retinoic acid . It is also a vehicle for the transport of retinoic acid to target tissues .

Biochemical Pathways

Retinoyl beta-glucuronide is involved in the metabolism of vitamin A . It is part of a series of metabolic conversions that occur in the intestine, resulting in the dietary vitamin A being converted to retinol . It is also involved in the metabolism of vitamin A in target cells to more biologically active metabolites, such as retinoic acid .

Pharmacokinetics

The uptake and metabolism of vitamin A by intestinal epithelial cells, the storage of vitamin A in the liver, and the metabolism of vitamin A in target cells to more biologically active metabolites, such as retinoic acid, must be precisely regulated . Retinoyl beta-glucuronide is present as an endogenous compound in the blood of healthy adult humans .

Result of Action

The biological activity of Retinoyl beta-glucuronide is due to the slow release of retinoic acid . It is comparable in efficacy to retinoic acid in the treatment of acne in humans, without the same side effects . It may be a valuable therapeutic compound for the treatment of skin disorders and certain types of cancers .

Action Environment

The action of Retinoyl beta-glucuronide is influenced by environmental factors such as the presence of other metabolites and enzymes. For example, its conversion to retinoic acid is facilitated by the action of beta-glucuronidase . The presence of this enzyme in the environment can therefore influence the action, efficacy, and stability of Retinoyl beta-glucuronide.

安全和危害

未来方向

Retinoyl beta-glucuronide may present a valuable clinical opportunity in schizophrenia via novel pharmacotherapies and dietary intervention . It may also be a valuable therapeutic compound for the treatment of skin disorders and certain types of cancers . Further work is required to expand on the largely observational data collected thus far and confirm causality .

属性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36O8/c1-15(11-12-18-17(3)10-7-13-26(18,4)5)8-6-9-16(2)14-19(27)33-25-22(30)20(28)21(29)23(34-25)24(31)32/h6,8-9,11-12,14,20-23,25,28-30H,7,10,13H2,1-5H3,(H,31,32)/b9-6+,12-11+,15-8+,16-14+/t20-,21-,22+,23-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTGFYEHKPMOVNE-NEFMKCFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40274187 | |

| Record name | Retinoyl beta-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Retinoyl b-glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003141 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

401-10-5 | |

| Record name | Retinoyl β-glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Retinoyl glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000401105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Retinoyl beta-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RETINOYL .BETA.-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XB6RQ16Y55 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Retinoyl b-glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003141 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

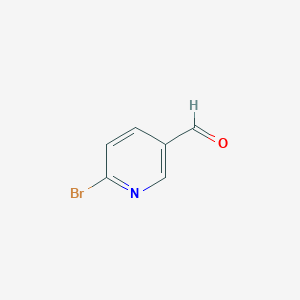

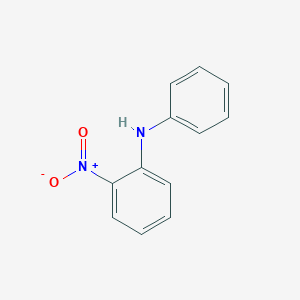

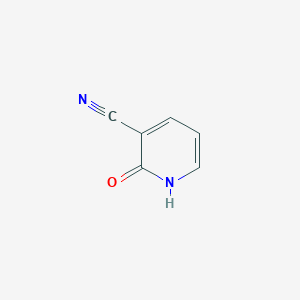

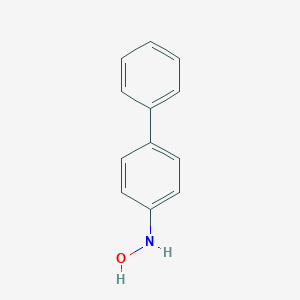

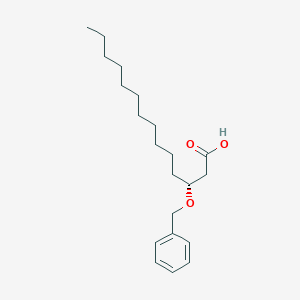

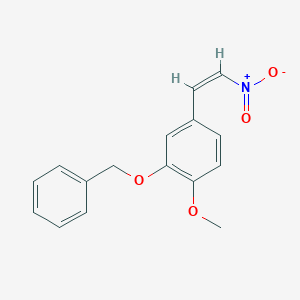

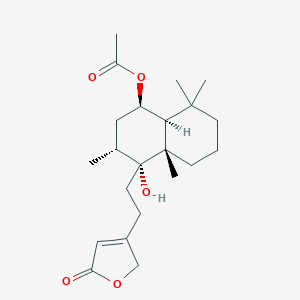

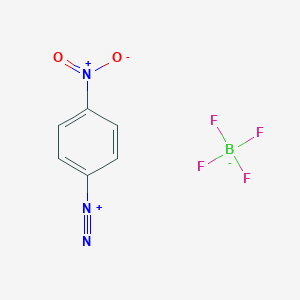

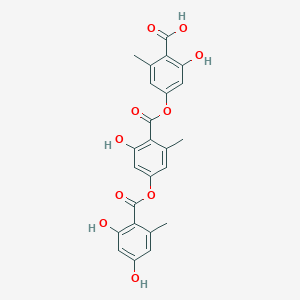

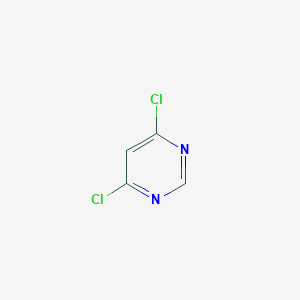

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(Chlorosulfonyl)phenyl]acetic acid](/img/structure/B16784.png)